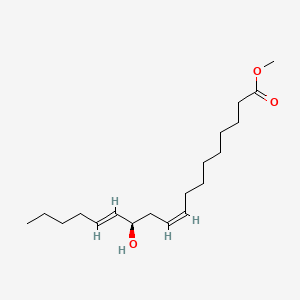
methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate is a complex organic compound known for its unique structural properties This compound is a derivative of octadecadienoic acid, featuring hydroxyl and methyl ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate typically involves the esterification of the corresponding hydroxy acid. One common method includes the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. These methods often employ catalysts and solvents that are more suitable for large-scale production, ensuring that the process is both efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated esters.
Applications De Recherche Scientifique
methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. The compound may also interact with cellular receptors and enzymes, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9Z,12R,13E,15Z)-12-Hydroxy-9,13,15-octadecatrienoic acid methyl ester
- (9Z,12R,13E,15R,16S)-12,15,16-Trihydroxy-9,13-octadecadienoic acid
Uniqueness
Compared to similar compounds, methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate is unique due to its specific hydroxyl and methyl ester functional groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
107173-61-5 |
|---|---|
Formule moléculaire |
C19H34O3 |
Poids moléculaire |
310.478 |
Nom IUPAC |
methyl (9Z,12R,13E)-12-hydroxyoctadeca-9,13-dienoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,12-13,15,18,20H,3-9,11,14,16-17H2,1-2H3/b13-10-,15-12+/t18-/m0/s1 |
Clé InChI |
HPCQJESAMARFSJ-RILGHLFBSA-N |
SMILES |
CCCCC=CC(CC=CCCCCCCCC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















